molecular formula C12H19N3O B8009913 (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol

(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol

Cat. No.: B8009913
M. Wt: 221.30 g/mol
InChI Key: RAKODUKNXONDIT-UHFFFAOYSA-N
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Description

(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol is a chemical compound of significant interest in research and development, particularly as a synthetic intermediate and building block in medicinal chemistry. This molecule features a piperidine ring connected to a 5-ethylpyrimidine group, a structural motif recognized for its relevance in creating biologically active molecules . The presence of the methanol functional group on the piperidine ring enhances the molecule's polarity, influencing its solubility and providing a versatile handle for further chemical derivatization . This compound serves as a valuable precursor in organic synthesis. Its structure is closely related to other researched piperidine derivatives, such as N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide, which is studied for its potential interactions with biological systems like enzymes and receptors . Researchers utilize this chemical scaffold in various scientific fields, including chemistry as an intermediate for more complex molecules, and in biology for investigating potential mechanisms of action, such as enzyme inhibition or receptor binding activity . Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Please handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-10-7-13-12(14-8-10)15-5-3-11(9-16)4-6-15/h7-8,11,16H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKODUKNXONDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol is an organic molecule characterized by a piperidine ring and a pyrimidine moiety, with a methanol functional group attached to the piperidine nitrogen. This structural configuration enhances its potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The unique structure of this compound contributes to its biological activity. The presence of the ethyl group on the pyrimidine ring may influence its pharmacokinetic properties, including solubility and binding interactions with biological targets. The methanol group can enhance the compound's solubility, potentially leading to improved bioavailability compared to similar compounds.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of pharmacological effects. These include:

  • Antimicrobial Activity : The structural features allow for interactions with microbial targets, potentially inhibiting their growth.
  • Neuroactive Properties : Similar compounds have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, which could be beneficial in various inflammatory diseases.

Synthesis and Research Findings

Several synthetic routes have been developed to produce This compound , highlighting its versatility for further research and application.

Case Studies

  • In Vitro Studies : A study evaluated the compound's ability to inhibit NLRP3-dependent pyroptosis in differentiated THP-1 cells. The results indicated a significant reduction in pyroptotic cell death at specific concentrations, suggesting its potential as an anti-inflammatory agent .
  • Binding Affinity Studies : Interaction studies have shown that this compound exhibits binding affinity towards various G-protein-coupled receptors (GPCRs), particularly GPR119, which is implicated in metabolic regulation. This suggests potential applications in treating obesity and diabetes .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to This compound :

Compound NameStructural FeaturesBiological Activity
1-(4-Methylpiperidin-1-yl)-2-pyridinaminePiperidine ring with pyridineAntidepressant
5-EthylpyrimidinePyrimidine ringAntimicrobial
1-(3-Chloropropyl)piperidinePiperidine ring with alkyl chainPotential neuroactive properties
This compound Piperidine and pyrimidine structuresAnti-inflammatory, neuroactive

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. Its ability to interact with biological targets suggests it may exhibit antidepressant and antimicrobial properties, similar to other compounds in its class .
    • Studies indicate that derivatives of piperidine and pyrimidine are effective in inhibiting monoamine oxidases (MAO-A and MAO-B), which are crucial targets in treating depression and neurodegenerative diseases .
  • Bioassays and Efficacy Testing :
    • The biological activity of (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol can be assessed through various bioassays that measure its effects on living organisms. These studies help identify both therapeutic potentials and possible toxicities .

Synthetic Routes

Several synthetic methods have been developed to produce this compound, highlighting its versatility:

Synthetic Method Description
Condensation Reactions Involves the reaction of piperidine derivatives with pyrimidine precursors under acidic conditions.
Reduction Processes Reduction of corresponding carbonyl compounds to yield the desired alcohol functional group.
Multi-step Synthesis A combination of reactions that may include alkylation and substitution steps to build the final structure.

These methods illustrate the compound's accessibility for further research and application in medicinal chemistry .

Biological Interaction Studies

Interaction studies focus on evaluating the binding affinity of this compound with various biological targets such as enzymes and receptors. These studies are essential for predicting the compound's behavior in biological systems:

  • Binding Affinity : Research indicates that compounds with similar structures often demonstrate significant binding affinities to neurotransmitter receptors, suggesting potential roles in modulating neurochemical pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives, exploring their efficacy against specific biological targets:

  • Monoamine Oxidase Inhibition : Research has demonstrated that modifications to the piperidine structure can enhance inhibitory effects on MAO enzymes, potentially leading to new treatments for depression .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits promising antimicrobial properties, warranting further investigation into its mechanism of action against various pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Structural Features of (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol
  • Piperidine core : Provides conformational rigidity and basicity.
  • 4-Hydroxymethyl group: Enhances hydrophilicity and hydrogen-bond donor/acceptor capacity.
Analog 1: {1-[3-(4-Iodophenyl)propyl]piperidin-4-yl}methanol
  • Structure: Piperidine-4-yl methanol substituted with a 3-(4-iodophenyl)propyl group.
  • Key Differences : Replaces the pyrimidine ring with a lipophilic iodophenylpropyl chain.
  • Synthesis : Utilizes DIBALH reduction to introduce the hydroxymethyl group, similar to methods for generating alcohol functionalities in related compounds .
  • Applications : Likely optimized for CNS penetration due to increased lipophilicity from the iodophenyl group.
Analog 2: 4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine
  • Structure : Piperidine substituted with a sulfonylphenyl-pyrimidin-2-ylamine system.
  • Key Differences : Sulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to the ethylpyrimidine in the target compound.
  • Synthesis: Involves condensation of enaminones with guanidine hydrochloride under reflux conditions .
Analog 3: Pimozide (1-{1-[4,4-Bis(4-fluorophenyl)butyl]piperidin-4-yl}-1,3-dihydro-2H-benzoimidazol-2-one)
  • Structure : Piperidine linked to a benzimidazolone and bis(4-fluorophenyl)butyl group.
  • Key Differences : Bulky fluorophenyl substituents enhance lipophilicity and receptor-binding affinity.
  • Physicochemical Properties : Freely soluble in acetic acid but poorly soluble in water, contrasting with the target compound’s expected higher solubility due to its hydroxymethyl group .

Functional Group Impact on Properties

  • Hydroxymethyl Group : Increases polarity and metabolic stability compared to methyl or ethyl substituents.
  • Ethylpyrimidine vs. Sulfonylphenylpyrimidine : The ethyl group balances lipophilicity, whereas the sulfonyl group in Analog 2 enhances electrostatic interactions.
  • Iodophenyl vs.

Preparation Methods

Reductive Amination with Sodium Triacetoxyborohydride

A modified approach from bioRxiv employs sodium triacetoxyborohydride (STAB) for selective reduction in the presence of formaldehyde. This method is advantageous for substrates sensitive to strong reducing agents.

Conditions:

  • Substrate: 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one (70 mg, 0.30 mmol)

  • Reagents: STAB (100 mg, 0.47 mmol), formaldehyde (37%, 100 µL)

  • Solvent: Acetonitrile (2 mL)

  • Yield: 97% (68 mg).

Protective Group Strategies

Protecting the hydroxymethyl group during coupling steps prevents undesired side reactions. The Alloc (allyloxycarbonyl) group, as described in bioRxiv, is introduced via reaction with allyl chloroformate and removed using palladium catalysis.

Reaction Optimization and Yields

StepReagents/ConditionsYield (%)Source
Ethylation of PyrimidineAlCl₃, Ethyl bromide, DCM, 40°C65
Piperidine Couplingn-BuLi, THF, -78°C70
Ketone ReductionNaBH₄, MeOH, 20°C100
STAB ReductionSTAB, CH₃CN, rt97

Q & A

Q. What computational tools predict interactions with biological targets?

  • Methodology :
  • Docking Studies : Use AutoDock Vina with protein targets (e.g., bacterial enzymes) and the compound’s InChI-derived 3D structure .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .

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